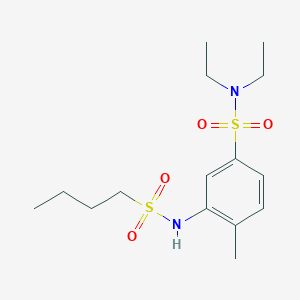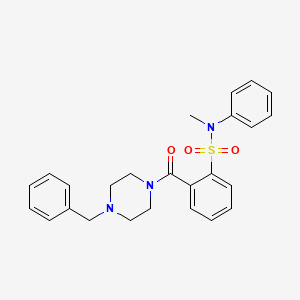![molecular formula C18H22N2O B7535399 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is not fully understood. However, it is thought to act on the central nervous system by modulating neurotransmitter levels. Specifically, it may increase the levels of serotonin and norepinephrine, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce levels of stress hormones, such as cortisol, in animal models. It may also have anti-inflammatory effects, which could make it useful in the treatment of conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is that it has been well-studied in animal models, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop effective treatments based on this compound.
Zukünftige Richtungen
There are several future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, it may have potential as a pain reliever or anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to develop effective treatments based on it.
In conclusion, 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is a promising compound with potential therapeutic applications. Its synthesis method has been well-established, and it has been studied for its anxiolytic, antidepressant, and anti-inflammatory effects. While more research is needed to fully understand its mechanism of action and develop effective treatments, this compound shows great promise for the future.
Synthesemethoden
The synthesis of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has been described in the literature. The most common method involves the reaction of 4-phenylpiperazine with bicyclo[2.2.1]hept-5-en-2-one in the presence of a catalyst. The yield of this reaction is typically high, making this method a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has been studied for its potential use in the treatment of various disorders. One study found that this compound has anxiolytic effects in animal models of anxiety. Another study showed that it has potential as an antidepressant. Additionally, it has been studied for its potential use in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(17-13-14-6-7-15(17)12-14)20-10-8-19(9-11-20)16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIHTPPEWXZMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)